Ibuprofen piconol

Catalog No.
S1495737
CAS No.
112017-99-9
M.F
C19H23NO2
M. Wt
297.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibuprofen piconol

CAS Number

112017-99-9

Product Name

Ibuprofen piconol

IUPAC Name

pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3

InChI Key

ACEWLPOYLGNNHV-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2

Synonyms

ibuprofen piconol, pimeprofen, pimeprofen, (+)-isomer, pimeprofen, (-)-isomer

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2

Description

The exact mass of the compound Ibuprofen piconol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Properties and Mechanism of Action

Ibuprofen piconol functions similarly to ibuprofen, targeting cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the production of prostaglandins, which contribute to inflammation and pain. By inhibiting COX enzymes, ibuprofen piconol reduces prostaglandin synthesis, thereby potentially alleviating inflammation and pain at the site of application [].

One study investigated the hydrolysis of ibuprofen piconol in human blood and plasma, revealing its conversion to ibuprofen. This finding suggests that ibuprofen piconol acts as a prodrug, releasing its active form (ibuprofen) within the body after application [].

Research Applications

Ibuprofen piconol's topical application offers potential benefits for specific research areas:

  • Targeted pain relief: Topical application allows for targeted delivery of the drug to the affected area, potentially minimizing systemic side effects associated with oral NSAIDs []. This could be valuable for researchers studying pain management in specific conditions, such as musculoskeletal injuries or localized inflammatory skin diseases.
  • Skin permeability studies: The development of topical formulations for ibuprofen piconol necessitates research on its penetration and permeation through the skin. This research contributes to the broader field of transdermal drug delivery, informing the development of effective topical medications for various therapeutic applications [].
  • Animal models of inflammation: Ibuprofen piconol can be used in animal models of inflammation to investigate its efficacy and safety in a controlled setting. This research can provide valuable insights into the potential therapeutic applications of topical NSAIDs in various inflammatory conditions [].

Ibuprofen piconol is a non-steroidal anti-inflammatory drug (NSAID) that combines the properties of ibuprofen with piconol, a pyridine derivative. Its chemical formula is C19H23NO2C_{19}H_{23}NO_{2} and it is known for its analgesic, anti-inflammatory, and antipyretic effects. The compound is classified as a small molecule and is currently under investigation for various therapeutic applications, particularly in pain management and inflammation reduction .

The synthesis of ibuprofen piconol primarily involves the condensation reaction between ibuprofen and piconol. This reaction typically requires a condensing agent and a catalyst to facilitate the formation of the ester bond between the two components . The general reaction can be summarized as follows:

  • Reactants: Ibuprofen + 2-(Hydroxymethyl)pyridine
  • Conditions: Presence of a condensing agent (e.g., acid resin catalysts) and heat.
  • Product: Ibuprofen piconol

The reaction mechanism involves nucleophilic attack by the hydroxymethyl group of piconol on the carbonyl carbon of ibuprofen, leading to the formation of an ester linkage.

Ibuprofen piconol exhibits significant biological activity similar to that of ibuprofen, primarily through the inhibition of cyclooxygenase (COX) enzymes. By blocking these enzymes, ibuprofen piconol reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . This action leads to decreased inflammation and provides pain relief, making it effective for conditions such as arthritis and muscle pain.

Several methods have been explored for synthesizing ibuprofen piconol:

  • Condensation Reaction: The most common method involves the direct condensation of ibuprofen with 2-(Hydroxymethyl)pyridine using acid catalysts .
  • Alternative Routes: Research has indicated alternative synthetic pathways that utilize different carboxyl groups or modifying agents to enhance yield and purity .
  • Green Chemistry Approaches: Recent studies have focused on environmentally friendly synthesis methods that minimize waste and reduce the use of hazardous chemicals .

Ibuprofen piconol is primarily investigated for its potential applications in:

  • Pain Management: Effective in treating mild to moderate pain associated with various conditions.
  • Anti-inflammatory Treatments: Used in managing inflammatory diseases such as arthritis.
  • Antipyretic Use: Potential application in fever reduction.

Its unique combination of properties may also allow for new therapeutic formulations that enhance patient compliance and efficacy.

Interactions with other drugs and substances are crucial for understanding the safety profile of ibuprofen piconol. Preliminary studies indicate potential interactions with other NSAIDs, anticoagulants, and certain antihypertensive medications. These interactions could lead to increased risk of gastrointestinal side effects or altered pharmacokinetics . Further research is needed to fully characterize these interactions.

Ibuprofen piconol shares similarities with several other compounds, particularly within the class of non-steroidal anti-inflammatory drugs. Here are some notable comparisons:

Compound NameChemical FormulaMechanism of ActionUnique Features
IbuprofenC13H18O2COX inhibitionWidely used; established safety profile
NaproxenC14H14O3COX inhibitionLonger half-life than ibuprofen
DiclofenacC14H10Cl2NNaO2COX inhibitionPotent anti-inflammatory effects
KetoprofenC15H14O3COX inhibitionAlso has analgesic properties
Ibuprofen piconolC19H23NO2COX inhibitionPotentially reduced side effects due to unique structure

Ibuprofen piconol's unique structure allows it to potentially exhibit enhanced efficacy or reduced toxicity compared to traditional NSAIDs, making it a subject of interest in pharmaceutical research.

XLogP3

4.3

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Other CAS

64622-45-3

Wikipedia

Ibuprofen piconol

Dates

Modify: 2023-07-17

Inhibitory activity of CX-659S, a novel diaminouracil derivative, against the rebound phenomenon following withdrawal of corticosteroid therapy for chronic contact hypersensitivity responses

Yoshifumi Inoue, Masakazu Isobe, Tetsuo Shiohara, Hideya Hayashi
PMID: 12811023   DOI: 10.1159/000070930

Abstract

CX-659S, a newly discovered anti-inflammatory compound, exerts inhibitory effects on chronic contact hypersensitivity responses (CHRs) induced by repeated application with picryl chloride (PC), which is known to mimic many, if not all, events occurring within lesional skin of patients with atopic dermatitis (AD). CX-659S suppresses the expression of mRNA for interleukin (IL)-4 and IL-10 but not that for IFN-gamma, and inhibits serum IgE production in a chronic CHR model. Although topical corticosteroids have been widely utilized in steroid-responsive dermatoses such as AD, their chronic use may be associated with significant side effects. In addition, a rebound phenomenon often occurs after discontinuation of prolonged use of topical corticosteroids, with enhanced production of IgE and Th2 cell cytokines. The purpose of this study was to assess whether CX- 659S inhibits the rebound phenomenon after discontinuation of chronic treatment with prednisolone in a chronic CHR model in mice.
The efficacy of CX-659S as a sequential therapeutic agent after discontinuation of chronic treatment with prednisolone was tested on PC-treated ears of BALB/c mice with chronic CHR. Effects were quantified by measurements of ear thickness, serum IgE and cytokine mRNA expression.
The rebound phenomenon was confirmed after discontinuation of chronic treatment with prednisolone in chronic CHR in mice, i.e. by evidence of flare thickening of the ear, enhanced expression of mRNA for IL-4 and IL-10 and increased serum IgE. Sequentially applied CX-659S suppressed these rebound phenomena with a good cosmetic result.
CX-659S is the first promising compound with inhibitory activity on the rebound phenomenon following withdrawal of corticosteroid therapy without immunosuppression.


Spontaneous comedones on the skin of hairless descendants of Mexican hairless dogs

T Kimura, K Doi
PMID: 8902502   DOI: 10.1538/expanim.45.377

Abstract

In the first experiment, the skin sebum and humidity, perspiration ability of sweat glands, and histology of spontaneous comedones were examined in hairless descendants of Mexican hairless dogs. The skin of females showed lower humidity than that of males. Some animals with a large number of comedones exhibited remarkably high skin sebum scores. The comedones were distributed throughout the dorsal skin, and a cluster of lesions was found mainly in the limbs and prepuces. The sweat glands showed no perspiration in the sudorific test. Histologically, both infant and adult animals had lesions of micro- and/or "blackhead" comedones. Plugged follicles containing abundant keratic substances associated well-developed sebaceous glands. Spontaneous comedones in the skin of hairless dogs were grossly and histologically similar to the acne vulgaris observed in human beings. The skin of some adult animals showed a large number of protrusive comedones which were solid cystic structures containing organized substances. In the second experiment, three kinds of antiacne agents (sulfur and camphor, sulfur and resorcinol, and ibuprofen piconol) were applied daily to the test sites for one month. These antiacne agents caused prominent extrusion of keratin plugs from follicular sites. The results suggest that the hairless dogs are a predictive model for evaluating the efficacy of antiacne agents proposed for acne treatment.


High-performance liquid chromatographic determination of pimeprofen and its metabolite ibuprofen in sheep plasma and lymph

B D Kaluzny, C A Bannow
PMID: 3571388   DOI: 10.1016/0378-4347(87)80046-4

Abstract




Contact dermatitis from ibuprofen piconol

K Kubo, K Shirai, T Akaeda, M Oguchi
PMID: 3365979   DOI: 10.1111/j.1600-0536.1988.tb04524.x

Abstract




Ibuprofen piconol hydrolysis in vitro in plasma, whole blood, and serum using different anticoagulants

J M Christensen, D Stalker
PMID: 2013845   DOI: 10.1002/jps.2600800108

Abstract

Hydrolysis kinetics of ibuprofen piconol to ibuprofen were determined in vitro in plasma, whole blood, and serum. Varying initial concentrations of ibuprofen piconol with different anticoagulants (EDTA, heparin, citrate, or no anticoagulant) were used in determining the effects each had on the rate of ibuprofen piconol hydrolysis. Varying the initial concentration of ibuprofen piconol did not alter the hydrolysis half-life (concentration range from 50 to 200 micrograms/mL). The anticoagulant used altered the hydrolysis half-life. For plasma, the half-life was shortest when no anticoagulant was present (t 1/2 = 2.5 h) and longer with the presence of anticoagulants; for citrate, t 1/2 = 8.0 h, for heparin; t 1/2 = 15.5 h; and for EDTA, t 1/2 = 161.8 h. Red blood cell uptake of ibuprofen piconol was minimal and ranged from 0.4 to 4.1% over the ibuprofen piconol concentrations used in the study.


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